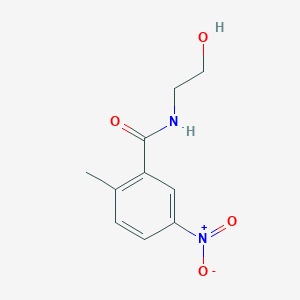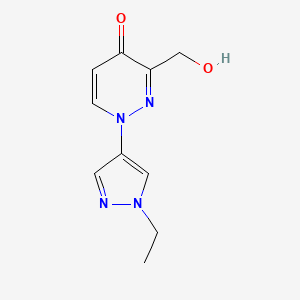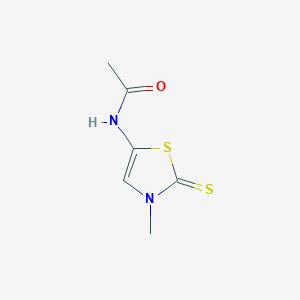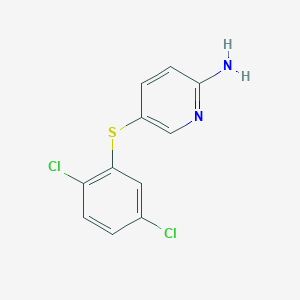
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine is a chemical compound with the molecular formula C11H8Cl2N2S It is characterized by the presence of a pyridine ring substituted with a sulfanyl group and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenylthiol and 2-aminopyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group.
Coupling Reaction: The deprotonated thiol reacts with 2-aminopyridine to form the desired product. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles (e.g., amines, alkoxides), polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2,3-Dichlorophenyl)sulfanylpyridin-2-amine
- 5-(3,4-Dichlorophenyl)sulfanylpyridin-2-amine
- 5-(2,5-Dichlorophenyl)-2-furoic acid
Uniqueness
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both sulfanyl and amino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H8Cl2N2S |
|---|---|
Poids moléculaire |
271.2 g/mol |
Nom IUPAC |
5-(2,5-dichlorophenyl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) |
Clé InChI |
UHXARTDUDHTCJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)SC2=CN=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
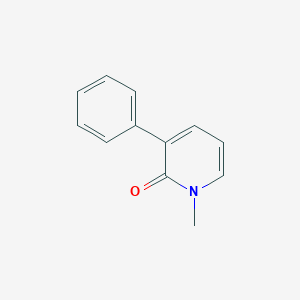
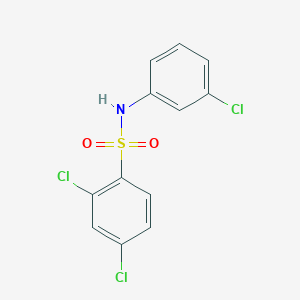

![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)

